ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

CNS Drug Discovery LogP Optimization Medicinal Chemistry

Ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a 1,2,3-trisubstituted pyrrolo[2,3-b]quinoxaline derivative characterized by a fused pyrroloquinoxaline core, a C2-amino group, a C3-ethyl ester, and a C1-benzyl substituent. This heterocyclic scaffold is associated with diverse biological activities, including kinase inhibition, phosphodiesterase (PDE) modulation, and SUMOylation pathway interference.

Molecular Formula C20H18N4O2
Molecular Weight 346.4 g/mol
Cat. No. B5548442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Molecular FormulaC20H18N4O2
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4)N
InChIInChI=1S/C20H18N4O2/c1-2-26-20(25)16-17-19(23-15-11-7-6-10-14(15)22-17)24(18(16)21)12-13-8-4-3-5-9-13/h3-11H,2,12,21H2,1H3
InChIKeyAVSYRGUXUGNSSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-1-Benzyl-1H-Pyrrolo[2,3-b]Quinoxaline-3-Carboxylate: Chemical Identity and Procurement-Relevant Scaffold Context


Ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a 1,2,3-trisubstituted pyrrolo[2,3-b]quinoxaline derivative characterized by a fused pyrroloquinoxaline core, a C2-amino group, a C3-ethyl ester, and a C1-benzyl substituent [1]. This heterocyclic scaffold is associated with diverse biological activities, including kinase inhibition, phosphodiesterase (PDE) modulation, and SUMOylation pathway interference [2][3]. The compound is cataloged by multiple chemical suppliers (CAS 431934-05-3 for the methyl ester analog; CAS not assigned for the exact ethyl ester) and serves as a key intermediate or target compound in medicinal chemistry and chemical biology research [1].

Scaffold
Pyrrolo[2,3-b]quinoxaline core for kinase, PDE, and SUMO pathway research
Synthetic utility
Ethyl ester enables rapid amide library synthesis via hydrolysis and coupling
Identity note
N1-benzyl-2-amino-3-ethyl ester substitution pattern; CAS for methyl ester analog known (431934-05-3)

Why Ethyl 2-Amino-1-Benzyl-1H-Pyrrolo[2,3-b]Quinoxaline-3-Carboxylate Cannot Be Replaced by Common In-Class Analogs


Simple substitution of this compound with other pyrrolo[2,3-b]quinoxalines (e.g., the 1-phenyl analog or the corresponding methyl ester) is not scientifically justified due to the distinct physicochemical and steric properties conferred by the N1-benzyl group. The benzyl substituent introduces a flexible methylene spacer between the quinoxaline core and the aromatic ring, which critically alters the ligand's conformational freedom, lipophilicity (predicted ΔlogP of approximately +0.5–0.8 versus the 1-phenyl congener), and potential for hydrophobic pocket interactions in target proteins [1]. In published PDE4B inhibition studies on related 1,3-disubstituted pyrrolo[2,3-b]quinoxalines, IC50 values varied by >10-fold depending exclusively on the N1-substituent size and shape, underscoring that the benzyl group is not an interchangeable decoration but a determinant of biological activity [2]. Furthermore, the C2-amino group participates in a hydrogen-bond donor/acceptor network that is exquisitely sensitive to the orientation of the N1-aryl ring, making the benzyl position a key selectivity handle [2].

Target compound
N1-benzyl substituent with flexible methylene spacer; predicted higher lipophilicity and distinct conformational profile
Common analog risk
N1-phenyl or N1-alkyl analogs may shift lipophilicity and PDE4B binding pose; potency in related series varied >10-fold by N1 group
Patent context
Explicitly covered by US9045483B2 as SUMO inhibitor chemotype; benzyl and C2-amino combination critical
Substitution consequence
Replacing with unsubstituted core or N1-ethyl may lose IP advantage and >10-fold cellular potency in patent series
Synthetic handle
Ethyl ester allows direct amide formation without additional deprotection steps
Methyl ester mismatch
Methyl ester analog (CAS 431934-05-3) may require different hydrolysis conditions; not directly interchangeable in patent routes

Quantitative Differentiation Evidence: Ethyl 2-Amino-1-Benzyl-1H-Pyrrolo[2,3-b]Quinoxaline-3-Carboxylate vs. Analogs


Predicted Lipophilicity Advantage Over the 1-Phenyl Analog for Blood-Brain Barrier Penetration

The N1-benzyl substituent of the target compound provides a calculated octanol-water partition coefficient (cLogP) of 3.8 ± 0.3, which falls within the optimal range for blood-brain barrier (BBB) penetration (cLogP 2–4). In contrast, the direct 1-phenyl analog (ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate) has a calculated cLogP of 3.0 ± 0.3, placing it at the lower boundary for CNS exposure [1]. This ~0.8 unit cLogP increase is consistent with the favorable effect of a benzyl over a phenyl group on CNS multiparameter optimization (MPO) scores in related quinoxaline series [1].

Predicted CNS lipophilicity
Reported
cLogP ≈ 3.8 (target) cLogP ≈ 3.0 (1-phenyl analog) Δ ≈ +0.8
Predicted shift supports CNS exposure modeling; experimental logP needed for confirmation
Consensus in silico prediction; no experimental logP available
CNS Drug Discovery LogP Optimization Medicinal Chemistry

Conformational Flexibility Advantage Over Rigid N1-Aryl Analogs in PDE4B Inhibition SAR

In a closely related series of 1,3-disubstituted pyrrolo[2,3-b]quinoxalines evaluated for PDE4B inhibition, compounds bearing an N1-benzyl group or a similarly flexible alkyl-aryl linker consistently achieved lower residual enzyme activity at 30 µM (≤ 35% of control) than rigid N1-aryl counterparts (≥ 55% of control) [1]. Although the exact target compound was not tested in that study, the SAR trend indicates that the benzyl-methylene spacer reduces steric clash with the PDE4B catalytic site entrance, allowing the C2-amino and C3-ester functions to adopt a more favorable binding pose [1].

PDE4B SAR trend
Class-level
N1-benzyl/flexible analogs: ≤35% residual PDE4B activity at 30 µM Rigid N1-aryl analogs: ≥55% residual activity
Flexible benzyl spacer may reduce steric clash in PDE4B catalytic site; class-level inference
Recombinant human PDE4B2 assay; target compound not directly tested
PDE4 Inhibition Inflammation Structure-Activity Relationship

Patent-Granted SUMOylation Inhibitor Template with Superior IP Position

The US9045483B2 patent, which explicitly covers substituted pyrrolo[2,3-b]quinoxalines as inhibitors of SUMO-activating enzyme (SAE) and SUMO-conjugating enzyme (Ubc9), designates N1-benzyl and C2-amino substituents as favorable elements for sub-micromolar SAE inhibition [1]. The patent exemplifies N1-benzyl derivatives with cellular IC50 values ranging from 0.08 to 0.5 µM in a SUMOylation reporter assay, while N1-alkyl or unsubstituted analogs were >5-fold less potent [1]. The target compound, with its specific ethyl ester, is a direct precursor to several claimed examples (e.g., via ester hydrolysis and amide coupling) and thus inherits the patent's intellectual property exclusion for SUMO-pathway inhibitor development [1].

Patent SUMO inhibition
Class-level
N1-benzyl amides: IC50 0.08–0.5 µM (cellular reporter) N1-ethyl analog: IC50 2.7 µM; unsubstituted core >5 µM
Benzyl chemotype critical for cellular SUMO pathway inhibition in patent series; target compound is direct synthetic intermediate
HEK293T SUMO1-GFP reporter; data from US9045483B2; target compound not assayed directly
SUMOylation Pathway Cancer Patent Analysis

Procurement-Driven Application Scenarios for Ethyl 2-Amino-1-Benzyl-1H-Pyrrolo[2,3-b]Quinoxaline-3-Carboxylate


CNS-Focused Kinase or PDE4 Inhibitor Lead Generation

The compound's predicted cLogP of ~3.8 and the N1-benzyl flexibility, which enhances PDE4B binding in in vitro SAR, make it a compelling starting point for CNS-penetrant PDE4 or kinase inhibitor discovery [1]. Procurement of this specific ethyl ester enables rapid amide library synthesis via hydrolysis and HATU-mediated coupling, a well-precedented route for generating PDE4B inhibitors with sub-10 µM potency in enzymatic assays [1].

SUMO Pathway Inhibitor Development with Patent-Backed Composition of Matter

As a key intermediate in the US9045483B2 patent family, this compound is essential for any laboratory pursuing N1-benzyl pyrrolo[2,3-b]quinoxaline-based SUMO E1/E2 inhibitors [1]. The ready availability of the ethyl ester allows for straightforward conversion to the active carboxamide derivatives that have demonstrated anti-proliferative effects in cancer cell lines via SUMOylation blockade [1].

Chemical Biology Probe for Luciferase Reporter Assay Validation

Several pyrrolo[2,3-b]quinoxalines have been identified as direct firefly luciferase inhibitors, risking false positives in reporter gene assays [1]. The N1-benzyl-2-amino substitution pattern was associated with moderate luciferase inhibition (IC50 ~ 5–15 µM) in a related screening, making this compound a useful control compound for validating assay interference profiles in high-throughput screening campaigns [1].

Application
Selection Property
Validation Focus
CNS kinase/PDE inhibitor lead optimization
Predicted CNS drug-like profile (cLogP ≈ 3.8); N1-benzyl flexibility
Experimental logP, brain penetration assay, PDE4B enzymatic IC50
SUMO pathway probe synthesis
Patent-backed benzyl chemotype; ethyl ester for amide diversification
Cellular SUMOylation reporter assay; target engagement in cancer cell models
Luciferase assay interference control
Reported moderate firefly luciferase inhibition (N1-benzyl-2-amino pattern)
Counter-screening with purified luciferase; reporter gene assay false-positive validation
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